molecular formula C8H16O2 B2468673 3-(Propan-2-yl)oxan-4-ol CAS No. 1693563-55-1

3-(Propan-2-yl)oxan-4-ol

Cat. No. B2468673
CAS RN: 1693563-55-1
M. Wt: 144.214
InChI Key: FVFZIVCGKMRKEW-UHFFFAOYSA-N
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Description

“3-(Propan-2-yl)oxan-4-ol” is a chemical compound with the CAS Number: 1693563-55-1 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 3-isopropyltetrahydro-2H-pyran-4-ol . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “3-(Propan-2-yl)oxan-4-ol” is 1S/C8H16O2/c1-6(2)7-5-10-4-3-8(7)9/h6-9H,3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(Propan-2-yl)oxan-4-ol” is a liquid at room temperature . It has a molecular weight of 144.21 .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Researchers have synthesized a series of compounds, including 3-(aryloxy)propan-2-ols, to determine their affinity to beta-1 and beta-2 adrenoceptors. These compounds have shown substantial cardioselectivity, particularly those with a 1-(3,4-dimethoxyphenethyl) group, indicating their potential applications in cardiovascular therapeutics (Rzeszotarski et al., 1979).

Applications in Fluorescent Biomarkers

The amphyphylic triazoanilines synthesized from cardanol and glycerol, including derivatives of 3-(3-pentadecylphenoxy)propan-2-ol, have demonstrated potential as fluorescent markers in biodiesel quality control. These compounds exhibit low acute toxicity to various biological models, suggesting their safe application in environmental monitoring and green chemistry (Pelizaro et al., 2019).

Hypoglycemic Activity Study

A study of pyridyl alcohols, including 3-(3-methyl-2-pyridyl)propan-1-ol, revealed potent hypoglycemic activity in rats. This research has implications for diabetes treatment, although some compounds caused elevated hepatic triglycerides and mortality in test animals (Blank et al., 1979).

Development of Photoremovable Protecting Groups

1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, reacting with propan-2-ol, have shown potential as photoremovable protecting groups in chemistry. These compounds participate in a chain reaction process involving hydrogen transfer, which could be valuable in various synthetic applications (Literák et al., 2008).

Antifungal Activity Against Candida Strains

2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have been synthesized and tested for antifungal activity against Candida strains. One particular compound showed significant antifungal properties, suggesting potential use in developing new antifungal agents (Lima-Neto et al., 2012).

Safety And Hazards

The safety information for “3-(Propan-2-yl)oxan-4-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas . It is also recommended to keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-propan-2-yloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)7-5-10-4-3-8(7)9/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFZIVCGKMRKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)oxan-4-ol

CAS RN

1693563-55-1
Record name 3-(propan-2-yl)oxan-4-ol
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